molecular formula C9H11F4NO3S B058118 1-Fluoro-2,4,6-trimethylpyridinium triflate CAS No. 107264-00-6

1-Fluoro-2,4,6-trimethylpyridinium triflate

Cat. No.: B058118
CAS No.: 107264-00-6
M. Wt: 289.25 g/mol
InChI Key: PRIGFEJKMMRJSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1-Fluoro-2,4,6-trimethylpyridinium triflate plays a crucial role in biochemical reactions, particularly in the fluorination of organic compounds. This compound interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into specific molecular sites. The interactions between this compound and biomolecules are primarily based on its electrophilic nature, allowing it to react with nucleophilic sites on enzymes and proteins. These interactions can lead to the formation of stable fluorinated products, which are often more resistant to metabolic degradation .

Cellular Effects

The effects of this compound on cells and cellular processes are significant This compound can influence cell function by modifying key biomolecules involved in cell signaling pathways, gene expression, and cellular metabolismAdditionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in altered cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as an electrophilic fluorinating agent. This compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the introduction of fluorine atoms. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the fluorination of enzymes can alter their catalytic activity, either enhancing or inhibiting their function. Additionally, this compound can influence gene expression by modifying transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to moisture or high temperatures. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively introduce fluorine atoms into target molecules without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control when using this compound in biochemical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a fluorinating agent. This compound interacts with enzymes and cofactors involved in metabolic reactions, leading to the formation of fluorinated metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, the fluorination of metabolic intermediates can result in the accumulation of fluorinated products, which may have different biological activities compared to their non-fluorinated counterparts .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of this compound can also be influenced by its interactions with cellular membranes and other structural components .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes. The specific localization of this compound can determine its overall impact on cellular function .

Comparison with Similar Compounds

1-Fluoro-2,4,6-trimethylpyridinium triflate is unique due to its specific structure and reactivity. Similar compounds include:

  • 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
  • 1-Fluoropyridinium triflate
  • 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate

These compounds share similar fluorinating properties but differ in their reactivity and selectivity based on the nature of the substituents on the pyridinium ring.

Properties

IUPAC Name

1-fluoro-2,4,6-trimethylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN.CHF3O3S/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIGFEJKMMRJSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)F)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369163
Record name 1-Fluoro-2,4,6-trimethylpyridinium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107264-00-6
Record name 1-Fluoro-2,4,6-trimethylpyridinium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2,4,6-trimethylpyridinium triflate
Reactant of Route 2
1-Fluoro-2,4,6-trimethylpyridinium triflate
Reactant of Route 3
1-Fluoro-2,4,6-trimethylpyridinium triflate
Reactant of Route 4
Reactant of Route 4
1-Fluoro-2,4,6-trimethylpyridinium triflate
Reactant of Route 5
1-Fluoro-2,4,6-trimethylpyridinium triflate
Reactant of Route 6
1-Fluoro-2,4,6-trimethylpyridinium triflate
Customer
Q & A

Q1: What makes 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate a useful reagent in organic synthesis?

A1: 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate (also known as 1-fluoro-2,4,6-trimethylpyridinium triflate) is a powerful electrophilic fluorinating reagent. [] Its structure allows for effective transfer of fluorine to electron-rich substrates. [] This property makes it particularly valuable in the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and materials science.

Q2: Can you provide specific examples of reactions where 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate has been successfully employed?

A2: This reagent has shown remarkable utility in several reactions. For instance, it facilitates the enantioselective synthesis of monofluorinated chiral building blocks from malonic acid. [, ] Researchers have successfully used it to introduce fluorine into methyl phenylmenthyl monoalkylmalonates with high stereoselectivity, demonstrating its potential in creating chiral fluorinated molecules for pharmaceutical applications. [] Another notable application is its use in achieving site-selective C4 chlorination/bromination of indoles. [] This reaction leverages a palladium-catalyzed transient directing group strategy with 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate as a bystanding oxidant, enabling the synthesis of valuable indole derivatives. []

Q3: Are there any safety concerns associated with handling 1-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate?

A4: While this compound offers synthetic advantages, it's important to note that it's classified as an irritant. [] Therefore, researchers are advised to handle it with caution, using appropriate personal protective equipment to minimize exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.